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molecular formula C13H10N4O2 B3272852 5-Nitro-N-phenyl-1H-indazol-3-amine CAS No. 574729-29-6

5-Nitro-N-phenyl-1H-indazol-3-amine

Cat. No. B3272852
M. Wt: 254.24 g/mol
InChI Key: IKRXCRGUTCYVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041687B2

Procedure details

2-Fluoro-5-nitro-N-phenyl benzamide (100 mg, 0.38 mmol) was suspended in EtOH (10 mL) and the mixture heated to 50° C. To the resulting solution was added hydrazine monohydrate (0.1 mL, 1.9 mmol). The mixture was heated at reflux for 30 minutes, at which time LC-MS showed complete conversion to the aryl hydrazine (ES+m/e=273). The mixture was allowed to cool to room temperature, concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The layers were separated and the organic phase was dried over sodium sulfate and concentrated to a yellow foam. The residue was dissolved in phosphorous oxychloride (5 mL) and the mixture heated at 90° C. for 30 minutes, then allowed to cool to room temperature and stirred overnight. The reaction mixture was concentrated and the residue partitioned between EtOAc and saturated sodium bicarbonate. The organic phase was dried over sodium sulfate and concentrated to afford the title compound as a red solid (80 mg, 83%); 1H NMR (400 MHz, DMSO) 6.88 (1H, t), 7.31 (2H, t), 7.51 (1H, d), 7.74 (2H, t), 8.17 (1H, dd), 9.24 (1H, s), 9.42 (1H, s), 12.74 (1H, s); MS (ES+) m/e=255.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aryl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.O.[NH2:21][NH2:22]>CCO>[N+:17]([C:14]1[CH:13]=[C:3]2[C:2](=[CH:16][CH:15]=1)[NH:22][N:21]=[C:4]2[NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C(C(=O)NC2=CC=CC=C2)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
O.NN
Step Three
Name
aryl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes, at which time LC-MS
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow foam
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in phosphorous oxychloride (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 90° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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